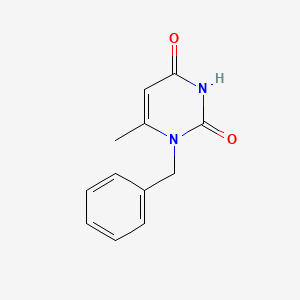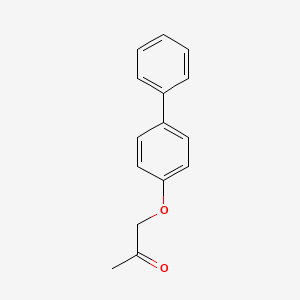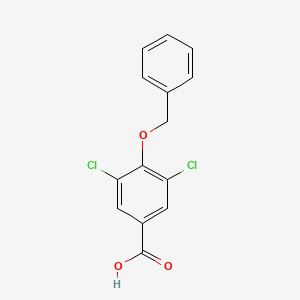
Propyl 2-chlorobenzoate
Overview
Description
Propyl 2-chlorobenzoate is an organic compound with the molecular formula C₁₀H₁₁ClO₂. It is a colorless liquid widely used in various industries due to its unique properties. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a propyl group, and a chlorine atom is substituted at the second position of the benzene ring.
Mechanism of Action
Target of Action
Propyl 2-chlorobenzoate is a chemical compound that primarily targets enzymes involved in various biochemical reactions. The compound’s primary targets are often enzymes such as lipases . Lipases are known for their role in catalyzing the hydrolysis of fats, a critical process in the body’s metabolism .
Mode of Action
The interaction between this compound and its targets involves a series of chemical reactions. For instance, in the synthesis of propyl benzoate, lipase is immobilized on a polymer blend by an entrapment method . The compound then interacts with the immobilized lipase, leading to a series of reactions that result in the synthesis of propyl benzoate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of certain compounds. For instance, the compound plays a role in the synthesis of propyl benzoate, a process that involves reaction kinetics and mechanisms . The downstream effects of these pathways can include the production of various other compounds, depending on the specific reactions involved.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effect in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For instance, in the synthesis of propyl benzoate, the compound’s interaction with lipase leads to the production of propyl benzoate . This can have various effects at the molecular and cellular level, depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other compounds, the pH of the environment, temperature, and other conditions . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Another method involves the Friedel-Crafts acylation of benzene with propionyl chloride followed by chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-chlorobenzoic acid and propanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Hydrolysis: 2-chlorobenzoic acid and propanol.
Reduction: 2-chlorobenzyl alcohol.
Scientific Research Applications
Propyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 2-chlorobenzoate: Similar structure but with an ethyl group instead of a propyl group.
Propyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the fourth position of the benzene ring.
Uniqueness
Propyl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom and the propyl group, which can influence its reactivity and interactions with other molecules. The presence of the propyl group can affect the compound’s solubility and volatility compared to its methyl and ethyl counterparts .
Properties
IUPAC Name |
propyl 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEIXQKSOXLXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278555 | |
| Record name | propyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25800-28-6 | |
| Record name | NSC406727 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC8217 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | propyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
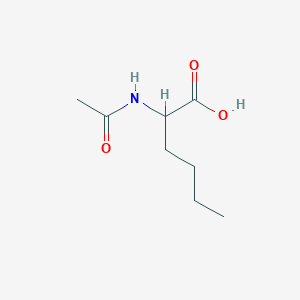

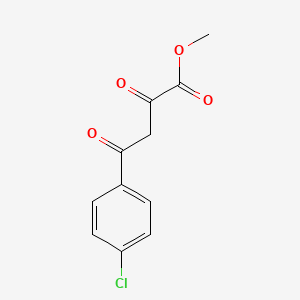

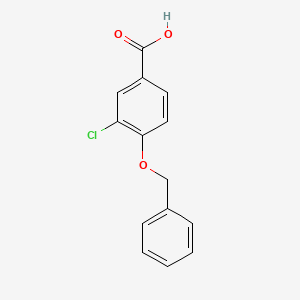

![1-[3,4-Bis(phenylmethoxy)phenyl]ethanone](/img/structure/B1267272.png)
